Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate

Overview

Description

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

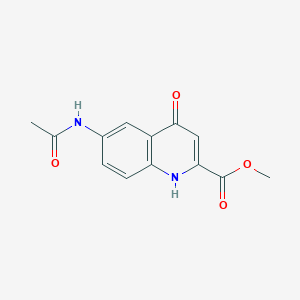

This compound features a quinoline core, an acetamido group at the 6-position, a hydroxyl group at the 4-position, and a carboxylate at the 2-position. This unique structural arrangement is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H12N2O4 |

| Molecular Weight | 248.24 g/mol |

| Functional Groups | Acetamido, Hydroxy, Carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways involved in processes such as DNA replication and protein synthesis. This mechanism underlies its potential as an antimicrobial and anticancer agent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been determined through various studies.

Antimicrobial Efficacy Table

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8–16 | |

| Escherichia coli | 4–8 | |

| Klebsiella pneumoniae | 16–32 | |

| Pseudomonas aeruginosa | 8–16 |

These values suggest that the compound is effective against a range of pathogenic bacteria, making it a candidate for further development as an antibiotic.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular pathways involved in cell survival.

Case Study: Anticancer Effects

A study evaluated the effects of this compound on HeLa cells (cervical cancer cell line). The results indicated that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability compared to untreated controls. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. Its ability to inhibit viral replication has been noted in studies focusing on RNA viruses.

Antiviral Efficacy Table

These findings suggest that the compound could serve as a lead structure for developing antiviral agents targeting specific viral infections.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate has been investigated for its antimicrobial properties. Research indicates that compounds with similar quinoline structures exhibit broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline have shown promising results in inhibiting the growth of strains such as E. coli and S. aureus . The mechanism often involves the inhibition of bacterial enzymes, which is critical for their survival.

Anticancer Potential

The compound has also been studied for its anticancer properties. Various derivatives have demonstrated cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549). For example, certain derivatives have shown IC50 values ranging from 26.30 to 63.75 µM against these cell lines, indicating their potential as lead compounds in cancer therapy . The mechanisms of action may involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity. The structural characteristics of quinoline derivatives play a crucial role in their reactivity and interaction with biological targets .

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Significant | 26.30 - 63.75 |

| Quinoline Derivative A | High | Moderate | 10 - 30 |

| Quinoline Derivative B | Low | High | 5 - 15 |

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of dyes and catalysts due to its unique chemical properties. The compound's ability to form complexes with metals enhances its utility in catalysis and material science .

Case Studies

Case Study: Antimicrobial Efficacy

A study focusing on a series of quinoline derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains of bacteria. The research utilized disk diffusion methods to evaluate the minimal inhibitory concentrations (MICs), revealing that some derivatives were more potent than established antibiotics .

Case Study: Anticancer Screening

In another study, various derivatives were screened for their effects on human cancer cell lines using MTT assays. Compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to standard treatments like doxorubicin .

Properties

IUPAC Name |

methyl 6-acetamido-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-7(16)14-8-3-4-10-9(5-8)12(17)6-11(15-10)13(18)19-2/h3-6H,1-2H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZLYYAFMTXECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674938 | |

| Record name | Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929028-74-0 | |

| Record name | Methyl 6-(acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929028-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.